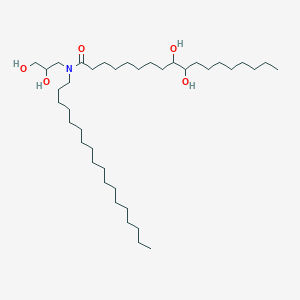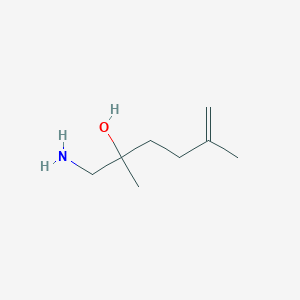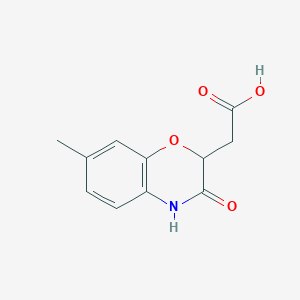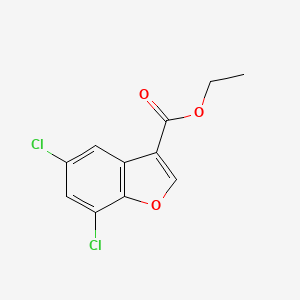![molecular formula C28H27N3 B12602449 4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine CAS No. 917807-75-1](/img/structure/B12602449.png)
4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is a complex organic compound featuring a pyrrolidine ring, a phenylene group, and a dipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine typically involves the reaction of pyrrolidine with a suitable phenylene derivative under controlled conditions. One common method involves the use of 4-chloromethylpyridine dissolved in hot anhydrous ethanol, followed by the addition of a KOH solution . The reaction is exothermic and may require cooling to maintain the desired temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as a biochemical reagent in life sciences.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine involves its interaction with molecular targets through its pyridine and pyrrolidine moieties. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding . The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Another dipyridine compound used in coordination chemistry.
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of the pyrrolidine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: A more complex structure with multiple pyridine rings.
Uniqueness
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is unique due to its combination of pyrrolidine and dipyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917807-75-1 |
|---|---|
Molekularformel |
C28H27N3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-[4-[1-(4-pyridin-4-ylphenyl)-2-pyrrolidin-1-ylethyl]phenyl]pyridine |
InChI |
InChI=1S/C28H27N3/c1-2-20-31(19-1)21-28(26-7-3-22(4-8-26)24-11-15-29-16-12-24)27-9-5-23(6-10-27)25-13-17-30-18-14-25/h3-18,28H,1-2,19-21H2 |
InChI-Schlüssel |
IDUVWRVKOGCYLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


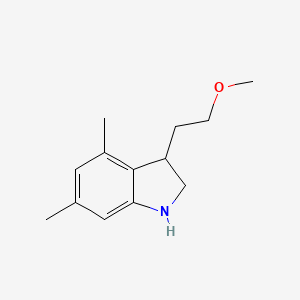

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
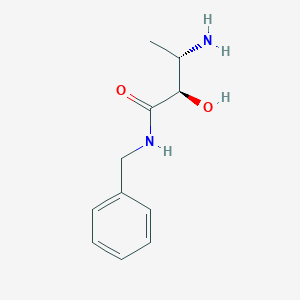
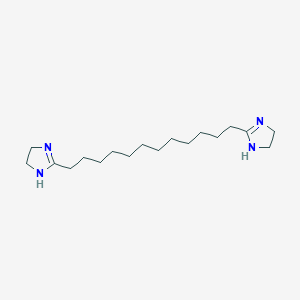
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
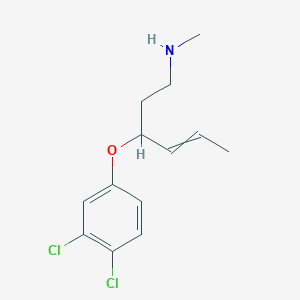
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
propanedinitrile](/img/structure/B12602451.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
